Relevance: This compound shares significant structural similarities with the target compound, 1-[(4-Chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide. Both possess a central piperidine ring with a (4-chlorophenyl)sulfonyl substituent. The key difference lies in the heterocyclic ring directly attached to the piperidine: the related compound features a 1,3,4-oxadiazole-2-thiol moiety, whereas the target compound incorporates an N-3-isoxazolyl-carboxamide group. This structural similarity suggests potential for shared or comparable biological activities and makes this compound a relevant point of comparison when studying the target compound. []
Compound Description: This compound demonstrates notable antibacterial activity, particularly against Gram-negative bacterial strains like Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis []. It exhibits a minimum inhibitory concentration (MIC) ranging from 10.31±1.00 to 11.77±5.00 μM against these strains. The structure incorporates a 1,3,4-oxadiazole ring, a piperidine ring with a (4-chlorophenyl)sulfonyl substituent, and a thioacetamide side chain further substituted with a 2-methylphenyl group.
Relevance: This compound shares the core structure of a (4-chlorophenyl)sulfonyl-substituted piperidine ring linked to a 1,3,4-oxadiazole moiety with 1-[(4-Chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide. The structural variation arises from the substituent on the oxadiazole ring. In 1-[(4-Chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide, it's an N-3-isoxazolyl-carboxamide group, whereas 8g has a thioacetamide side chain with a 2-methylphenyl group. Despite the difference, the shared core structure and the demonstrated antibacterial activity of 8g provide valuable insights for understanding the structure-activity relationships within this family of compounds. []
Compound Description: Exhibiting promising anticancer activity, this compound shows selectivity towards leukemia, colon cancer, and melanoma with average GI50 values between 13.6 and 14.9 µM [, ]. The structure features a pyridine-3-sulfonamide core, a (4-chlorophenyl)urea substituent, and a 4-(3,4-dichlorophenyl)piperazine group.
Relevance: While not sharing the exact core structure of 1-[(4-Chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide, this compound presents a comparable arrangement of pharmacophoric elements. Both compounds possess a (4-chlorophenyl) group attached to a sulfonamide moiety. The presence of the piperazine ring in the related compound further suggests exploration of conformational flexibility and potential bioisosteric replacements in the design of novel compounds related to 1-[(4-Chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide, particularly for anticancer activity. [, ]
Compound Description: Developed as a clinical candidate, this compound acts as a selective endothelin ET(A) receptor antagonist []. Despite its potential, it displayed limitations in metabolic stability. This molecule comprises a biphenyl system with isoxazole and oxazole substituents, and a sulfonamide group further linked to a 3,4-dimethyl-5-isoxazole ring.
Relevance: Although structurally distinct from 1-[(4-Chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide, this compound provides valuable insight into the structure-activity relationship of selective ET(A) receptor antagonists. The presence of the isoxazole ring in both compounds, albeit in different positions and substitution patterns, highlights the potential importance of this heterocycle for biological activity. Additionally, the development and subsequent challenges with BMS-193884 underline the importance of considering metabolic stability in the design of novel compounds, including those related to 1-[(4-Chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide. []
Compound Description: This molecule represents a highly potent and orally active ET(A) selective antagonist [, ]. Demonstrating improved metabolic stability and significantly higher potency (ET(A) Ki = 10 pM) compared to BMS-193884, it comprises a biphenyl core with isoxazole and oxazole substituents, a sulfonamide linked to a 4,5-dimethyl-3-isoxazole, and an N,3,3-trimethylbutanamide side chain.
Relevance: Though structurally different from 1-[(4-Chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide, this compound offers critical information on enhancing the potency and metabolic stability of ET(A) receptor antagonists. The shared presence of an isoxazole ring, despite variations in position and substitution pattern, underscores the potential significance of this heterocycle in influencing biological activity. Notably, the successful optimization of BMS-207940, derived from the less stable BMS-193884, provides valuable insights for designing novel compounds related to 1-[(4-Chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide. These insights can guide the development of compounds with potentially improved potency and pharmacokinetic properties. [, ]
Compound Description: Identified as a potential treatment for rheumatoid arthritis, TMI-1 displays potent dual inhibitory activity against tumor necrosis factor-converting enzyme (TACE) and various matrix metalloproteinases (MMPs) []. It exhibits nanomolar IC50 values against TACE and MMP-1, -7, -9, -13, and -14. Structurally, TMI-1 consists of a thiomorpholine ring substituted with a sulfonamide group linked to a 4-(2-butynyloxy)phenyl moiety.
Relevance: Though structurally distinct from 1-[(4-Chlorophenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide, this compound's dual inhibitory activity against TACE and MMPs makes it relevant in broader drug discovery efforts. Both compounds share a sulfonamide group connected to an aromatic ring, though the specific rings and substituents differ. TMI-1's development highlights the potential of targeting both TACE and MMPs for treating inflammatory diseases like rheumatoid arthritis. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.